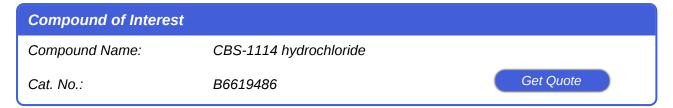


CBS-1114 Hydrochloride: A Technical Overview for Drug Development Professionals

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Introduction

CBS-1114 hydrochloride is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[1][2] By targeting this enzyme, CBS-1114 hydrochloride effectively blocks the production of leukotrienes, which are potent lipid mediators of inflammation. This mechanism of action positions CBS-1114 hydrochloride as a promising candidate for investigation in a range of inflammatory and related disorders. This document provides a technical guide for researchers, scientists, and drug development professionals on the core aspects of CBS-1114 hydrochloride, including its mechanism of action, potential therapeutic applications, and relevant experimental protocols.

Chemical and Physical Properties

While specific quantitative data for **CBS-1114 hydrochloride** is not publicly available, this table outlines its fundamental properties.



Property	Value
Chemical Name	2-(1-methyl-1-phenylethyl)-5-aminopyridine hydrochloride
Molecular Formula	C13H14CIN3
CAS Number	33244-00-7
Molecular Weight	247.72 g/mol
Appearance	Solid
Purity	Typically ≥98% (for research-grade material)
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

CBS-1114 hydrochloride exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is responsible for the initial step in the conversion of arachidonic acid to a class of inflammatory mediators known as leukotrienes. This pathway is a critical component of the inflammatory cascade.

The signaling pathway is illustrated below:

Figure 1: CBS-1114 Hydrochloride Inhibition of the 5-Lipoxygenase Pathway.

Preclinical Evaluation: Experimental Protocols

The following are representative, detailed methodologies for key experiments to evaluate the efficacy of 5-lipoxygenase inhibitors like **CBS-1114 hydrochloride**.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the 5-LOX enzyme.



Materials:

- Human recombinant 5-lipoxygenase enzyme
- Arachidonic acid (substrate)
- Potato starch
- Phosphate buffered saline (PBS), pH 7.4
- Test compound (CBS-1114 hydrochloride)
- Reference inhibitor (e.g., Zileuton)
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the 5-LOX enzyme solution.
- Add varying concentrations of the test compound or reference inhibitor to the wells. Include a
 vehicle control (solvent only).
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the reaction by adding the arachidonic acid substrate to each well.
- Measure the absorbance at 234 nm at regular intervals for 10-15 minutes. The formation of a
 conjugated diene in the product of the 5-LOX reaction leads to an increase in absorbance at
 this wavelength.
- Calculate the rate of reaction for each concentration.
- Determine the percentage of inhibition relative to the vehicle control.



• Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model to assess the anti-inflammatory activity of a compound in vivo.

Animals:

Male Wistar rats or Swiss albino mice (6-8 weeks old)

Materials:

- Carrageenan (1% w/v in sterile saline)
- Test compound (CBS-1114 hydrochloride)
- Reference drug (e.g., Indomethacin)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Plethysmometer

Procedure:

- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight with free access to water.
- Divide the animals into groups: vehicle control, reference drug, and different dose levels of the test compound.
- Administer the test compound or reference drug orally or intraperitoneally.
- After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.



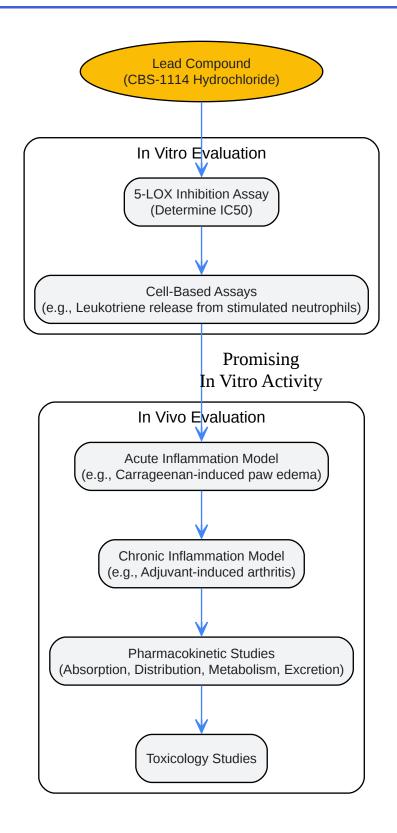




- Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
- Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

The following diagram illustrates a general workflow for the preclinical evaluation of an antiinflammatory compound.





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Figure 2: General Preclinical Evaluation Workflow for Anti-inflammatory Compounds.



Synthesis

A detailed, validated synthesis protocol for **CBS-1114 hydrochloride** is not readily available in the public domain. The synthesis of structurally related 2,5-disubstituted aminopyridine derivatives typically involves multi-step reaction sequences.

Conclusion

CBS-1114 hydrochloride is a potent 5-lipoxygenase inhibitor with a clear mechanism of action that makes it a compelling subject for further research in the field of inflammation. While specific preclinical data on this compound is limited in publicly accessible literature, the established protocols for evaluating 5-LOX inhibitors provide a clear path for its investigation. Further studies are warranted to fully characterize its pharmacological profile and assess its therapeutic potential.

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